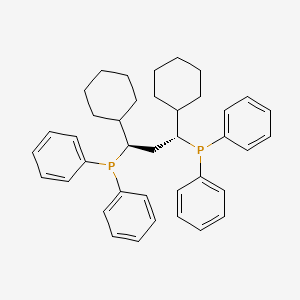
(1R,3R)-1,3-Dicyclohexyl-1,3-bis(diphenylphosphino)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3R)-1,3-Dicyclohexyl-1,3-bis(diphenylphosphino)propane is a chiral diphosphine ligand widely used in asymmetric catalysis. This compound is known for its ability to form stable complexes with transition metals, making it a valuable tool in various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-1,3-Dicyclohexyl-1,3-bis(diphenylphosphino)propane typically involves the reaction of 1,3-dicyclohexylpropane with diphenylphosphine under specific conditions. The process can be summarized as follows:
Starting Materials: 1,3-Dicyclohexylpropane and diphenylphosphine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the diphenylphosphine, facilitating its nucleophilic attack on the 1,3-dicyclohexylpropane.
Solvent: Common solvents used include tetrahydrofuran (THF) or toluene.
Temperature: The reaction is typically conducted at elevated temperatures, ranging from 60°C to 100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,3R)-1,3-Dicyclohexyl-1,3-bis(diphenylphosphino)propane undergoes various chemical reactions, including:
Coordination with Transition Metals: Forms stable complexes with metals such as palladium, platinum, and rhodium.
Oxidation: Can be oxidized to form phosphine oxides.
Substitution: Participates in ligand exchange reactions with other phosphines or ligands.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Ligand exchange reactions often occur in the presence of a suitable metal precursor and solvent.
Major Products Formed
Metal Complexes: The primary products are metal-phosphine complexes, which are crucial intermediates in catalytic cycles.
Phosphine Oxides: Formed during oxidation reactions.
Applications De Recherche Scientifique
(1R,3R)-1,3-Dicyclohexyl-1,3-bis(diphenylphosphino)propane has numerous applications in scientific research:
Asymmetric Catalysis: Widely used in enantioselective hydrogenation and hydroformylation reactions.
Cross-Coupling Reactions: Serves as a ligand in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Biological Studies: Investigated for its potential in drug development and enzyme mimetics.
Material Science: Used in the synthesis of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of (1R,3R)-1,3-Dicyclohexyl-1,3-bis(diphenylphosphino)propane involves its coordination to transition metals, forming stable complexes that facilitate various catalytic processes. The chiral nature of the ligand allows for the induction of asymmetry in the products, making it valuable in enantioselective synthesis. The molecular targets include metal centers in catalytic cycles, where the ligand modulates the reactivity and selectivity of the metal.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-BINAP: Another chiral diphosphine ligand used in asymmetric catalysis.
(S)-BINAP: The enantiomer of ®-BINAP, also used in enantioselective reactions.
DIPAMP: A chiral diphosphine ligand known for its use in asymmetric hydrogenation.
Uniqueness
(1R,3R)-1,3-Dicyclohexyl-1,3-bis(diphenylphosphino)propane is unique due to its specific chiral configuration and the steric environment provided by the cyclohexyl groups. This distinct structure allows for high enantioselectivity and stability in catalytic processes, making it a preferred choice in many asymmetric syntheses.
Propriétés
Formule moléculaire |
C39H46P2 |
|---|---|
Poids moléculaire |
576.7 g/mol |
Nom IUPAC |
[(1R,3R)-1,3-dicyclohexyl-3-diphenylphosphanylpropyl]-diphenylphosphane |
InChI |
InChI=1S/C39H46P2/c1-7-19-32(20-8-1)38(40(34-23-11-3-12-24-34)35-25-13-4-14-26-35)31-39(33-21-9-2-10-22-33)41(36-27-15-5-16-28-36)37-29-17-6-18-30-37/h3-6,11-18,23-30,32-33,38-39H,1-2,7-10,19-22,31H2/t38-,39-/m1/s1 |
Clé InChI |
OHHRETAQTBGNTI-LJEWAXOPSA-N |
SMILES isomérique |
C1CCC(CC1)[C@@H](C[C@H](C2CCCCC2)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canonique |
C1CCC(CC1)C(CC(C2CCCCC2)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


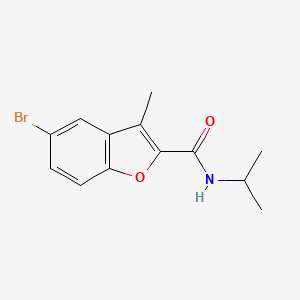
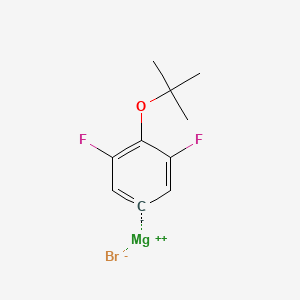
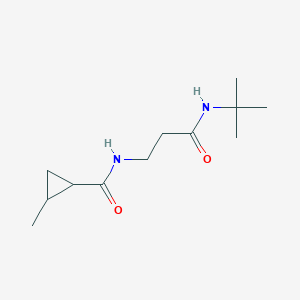
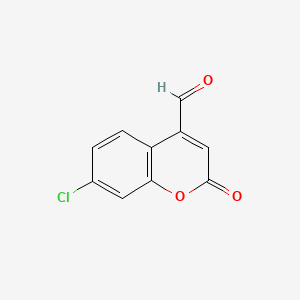
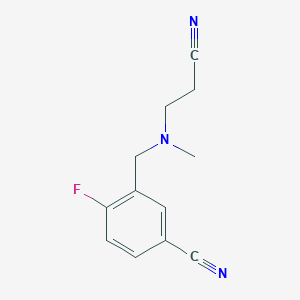
![3H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14893792.png)
![5'-Bromo-4'-chloro-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B14893794.png)
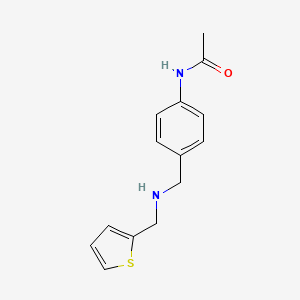
![3-Cyano-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridin-4-yl trifluoromethanesulfonate](/img/structure/B14893803.png)


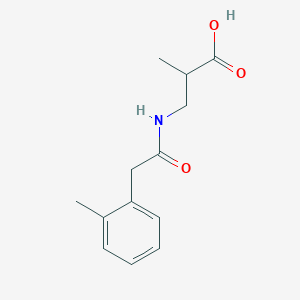
![2-Hydroxy-6,6-dimethylspiro[3.5]nonan-7-one](/img/structure/B14893834.png)
![(3aR,6aR)-tert-Butyl 4-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B14893835.png)
